molecular formula C16H15NO3 B556295 N-Benzoyl-D-Phenylalanin CAS No. 37002-52-1

N-Benzoyl-D-Phenylalanin

Katalognummer B556295
CAS-Nummer: 37002-52-1
Molekulargewicht: 269,3 g/mole
InChI-Schlüssel: NPKISZUVEBESJI-CQSZACIVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzoyl-D-phenylalanine is a compound with the molecular formula C16H15NO3 and a molecular weight of 269.2952 . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .


Synthesis Analysis

The synthesis of substituted D-phenylalanines, including N-Benzoyl-D-phenylalanine, can be achieved in high yield and excellent optical purity, starting from inexpensive cinnamic acids. This is done using a novel one-pot approach by coupling phenylalanine ammonia lyase (PAL) amination with a chemoenzymatic deracemization, based on stereoselective oxidation and nonselective reduction .


Molecular Structure Analysis

The IUPAC Standard InChI for N-Benzoyl-D-phenylalanine is InChI=1S/C16H15NO3/c18-15(13-9-5-2-6-10-13)17-14(16(19)20)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,18)(H,19,20)/t14-/m1/s1 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

N-Benzoyl-D-phenylalanine interacts with the sulphonylurea receptor of pancreatic beta-cells in a stereospecific manner. Its potency depends on the lipophilic but not aromatic properties of its benzene rings .

Wissenschaftliche Forschungsanwendungen

Diabetesbehandlung

N-Benzoyl-D-Phenylalanin (NBDP) wurde auf seine Auswirkungen auf nicht insulinabhängigen Diabetes mellitus (NIDDM) untersucht. In Kombination mit Metformin wurde festgestellt, dass NBDP veränderte Serumlipide, Lipoproteine, Lipidperoxidationsmarker und die Aktivität der Glucose-6-Phosphat-Dehydrogenase bei neugeborenen Streptozotocin- (nSTZ) nicht insulinabhängigen diabetischen Ratten fast auf Kontrollwerte zurückführte . Dies deutet darauf hin, dass NBDP ein potenzielles Antihyperglykämikum und Antihyperlipidämikum als Adjuvans für die Behandlung von Diabetes sein könnte .

Regulation des Lipid- und Lipoproteinprofils

Es wurde gezeigt, dass NBDP einen Einfluss auf das Lipid- und Lipoproteinprofil bei Ratten hat. Es wurde festgestellt, dass es die Serumlipidspiegel und Lipidperoxidationsmarker signifikant erhöht, während es die Aktivität der Glucose-6-Phosphat-Dehydrogenase senkt . Dies deutet darauf hin, dass NBDP möglicherweise zur Regulierung der Lipid- und Lipoproteinspiegel im Körper verwendet werden könnte .

Potenzieller Östrogenrezeptor-Inhibitor

Eine neue pharmazeutische Verbindung, p-Benzoyl-Phenylalanin (4-BP), die NBDP ähnelt, wurde synthetisiert und auf ihr Potenzial als Östrogenrezeptor-Inhibitor für Brustkrebs untersucht . Dies deutet darauf hin, dass NBDP möglicherweise ähnliche Anwendungen in der Krebsbehandlung haben könnte .

Onkogene Signaltransduktion

N-Benzoyl-L-Phenylalanin, eine Variante von NBDP, wurde im Zusammenhang mit der onkogenen Signaltransduktion erwähnt. Die Verarbeitung von Rce1p, ein notwendiger Bestandteil im Ras-Signalweg der onkogenen Signaltransduktion, ist vielversprechend als potenzielles Ziel für therapeutische Interventionen . Dies deutet darauf hin, dass NBDP möglicherweise bei der Entwicklung von Krebsbehandlungen eingesetzt werden könnte .

Chemische Struktur und Eigenschaften

This compound hat die Summenformel C16H15NO3 und ein Molekulargewicht von 269,2952 . Seine chemische Struktur und Eigenschaften wurden untersucht und dokumentiert, was in verschiedenen wissenschaftlichen Forschungsanwendungen nützlich sein könnte <svg class="icon" height="16" p-id="1735" t="1

Zukünftige Richtungen

While specific future directions for N-Benzoyl-D-phenylalanine research are not mentioned in the search results, the compound’s interaction with the sulphonylurea receptor of pancreatic beta-cells suggests potential avenues for further study .

Biochemische Analyse

. It has been studied for its potential effects on various biochemical and cellular processes.

Biochemical Properties

N-Benzoyl-D-phenylalanine has been shown to interact with various biomolecules in biochemical reactions. For instance, it has been studied in combination with metformin for its effects on circulatory lipids, lipoproteins, and lipid peroxidation markers in non-insulin dependent diabetic rats .

Cellular Effects

The effects of N-Benzoyl-D-phenylalanine on cells are primarily observed in its influence on lipid and lipoprotein levels, as well as lipid peroxidation markers. These effects suggest that N-Benzoyl-D-phenylalanine may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Its observed effects on lipid and lipoprotein levels suggest that it may interact with biomolecules involved in lipid metabolism, potentially influencing enzyme activity and gene expression .

Dosage Effects in Animal Models

In animal models, N-Benzoyl-D-phenylalanine has been administered at various dosages to study its effects. For instance, it has been administered orally at doses of 50, 100, or 200 mg/kg to non-insulin dependent diabetic rats . The effects of different dosages on these animals are not fully detailed in the available literature.

Eigenschaften

IUPAC Name

(2R)-2-benzamido-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c18-15(13-9-5-2-6-10-13)17-14(16(19)20)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,18)(H,19,20)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKISZUVEBESJI-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352239
Record name N-Benzoyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

37002-52-1
Record name N-Benzoyl-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37002-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzoyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
NC(Cc1ccccc1)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
NC(Cc1ccccc1)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzoyl-D-phenylalanine
Reactant of Route 2
Reactant of Route 2
N-Benzoyl-D-phenylalanine
Reactant of Route 3
Reactant of Route 3
N-Benzoyl-D-phenylalanine
Reactant of Route 4
Reactant of Route 4
N-Benzoyl-D-phenylalanine
Reactant of Route 5
Reactant of Route 5
N-Benzoyl-D-phenylalanine
Reactant of Route 6
N-Benzoyl-D-phenylalanine

Q & A

Q1: What is the primary mechanism of action of N-Benzoyl-D-phenylalanine (NBDP) in the context of diabetes?

A1: While the exact mechanism is still under investigation, research suggests that NBDP, particularly when combined with metformin, may exert its antidiabetic effect by increasing the number of insulin receptors on cell membranes. [, ] This increase in receptor number was observed in erythrocyte membranes of neonatal streptozotocin (nSTZ)-induced diabetic rats treated with NBDP and metformin. [] This effect could potentially enhance insulin sensitivity and improve glucose uptake.

Q2: How does NBDP treatment affect lipid metabolism in diabetic rats?

A2: Studies show that NBDP, especially in combination with metformin, demonstrates antihyperlipidemic effects in nSTZ-induced diabetic rats. [, , ] Treatment with NBDP and metformin was found to:

  • Reduce elevated levels: This includes blood glucose, liver cholesterol, triglycerides, free fatty acids, and phospholipids in the liver. [, , ]
  • Normalize fatty acid composition: NBDP/metformin treatment reversed the abnormal increase in palmitic, stearic, and oleic acids, and restored the decreased levels of linolenic and arachidonic acids in the liver and kidneys of diabetic rats. []

Q3: Does NBDP offer any protective effects against diabetic complications in the brain and retina?

A3: Preliminary research suggests a potential protective role of NBDP against certain diabetic complications:

  • Brain: In nSTZ-induced diabetic rats, NBDP demonstrated a protective effect against the decrease in brain acetylcholinesterase (AChE) activity, which is associated with brain dysfunction in diabetes. This protection is potentially linked to NBDP's ability to mitigate lipid peroxidation. []
  • Retina: NBDP treatment showed a similar protective effect on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activities in the retinas of diabetic rats. These enzymes are crucial for maintaining retinal function, and their decline is linked to retinal dysfunction in diabetes. []

Q4: How does NBDP impact glycoprotein metabolism in diabetic conditions?

A4: Research indicates that NBDP, along with metformin, can positively influence glycoprotein metabolism in nSTZ-induced diabetic rats. [] These effects include:

  • Decreasing elevated plasma glycoproteins: Abnormal glycosylation of proteins is a hallmark of diabetic complications. NBDP/Metformin treatment helped normalize these levels. []
  • Restoring tissue sialic acid levels: Diabetic rats exhibit decreased sialic acid, a crucial component of glycoproteins, in their tissues. Treatment with NBDP/metformin helped restore these levels closer to normal. []
  • Normalizing tissue hexose levels: Elevated hexose (including hexosamine and fucose) levels in tissues, another indicator of abnormal glycosylation in diabetes, were normalized with NBDP/metformin treatment. []

Q5: Are there any studies comparing the efficacy of NBDP alone versus its combination with metformin?

A5: Yes, several studies directly compared the effects of NBDP alone and in combination with metformin. The findings consistently suggest that the combination therapy is more effective than either drug used alone. [, , ] This synergistic effect highlights the potential benefits of combining NBDP with existing antidiabetic medications like metformin.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.